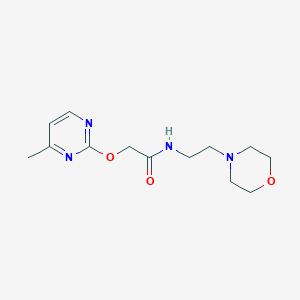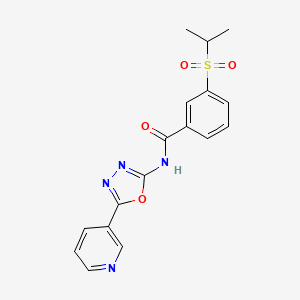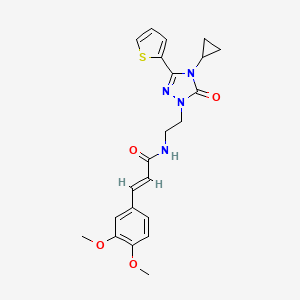
N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as JNJ-1930942 and has been studied extensively for its ability to modulate the activity of certain ion channels in the brain.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the inhibition of the TRPV1 ion channel. This ion channel is involved in pain perception, and its inhibition leads to a reduction in pain sensation. Additionally, N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have anxiolytic effects, likely due to its ability to modulate the activity of certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. As mentioned, this compound inhibits the TRPV1 ion channel, leading to a reduction in pain sensation. Additionally, N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to modulate the activity of certain neurotransmitter systems in the brain, leading to anxiolytic effects. This compound has also been shown to have anti-inflammatory effects, likely due to its ability to inhibit the activity of the TRPV1 ion channel.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in lab experiments is its specificity for the TRPV1 ion channel. This allows for targeted investigations into the role of this ion channel in pain perception and other physiological processes. However, one limitation of using this compound is its potential toxicity. High doses of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide have been shown to be toxic to cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research involving N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One area of interest is its potential use as a pain reliever. Further investigations into the mechanism of action of this compound may lead to the development of new pain medications. Additionally, there is potential for the use of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in the treatment of anxiety disorders. Future research may also investigate the potential use of this compound in the treatment of other conditions, such as inflammation and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction of 3-chloro-4-fluoroaniline with propargyl bromide in the presence of a palladium catalyst. The resulting product is then reacted with piperidine-2-carboxylic acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been its ability to modulate the activity of certain ion channels in the brain. Specifically, this compound has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain perception. This has led to investigations into the potential use of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide as a pain reliever.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O/c1-2-8-19-9-4-3-5-14(19)15(20)18-11-6-7-13(17)12(16)10-11/h1,6-7,10,14H,3-5,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNHKIAHOGHMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2839674.png)
![N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2839675.png)



![1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester](/img/structure/B2839685.png)





![7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2839695.png)

![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839697.png)